molecular formula C12H15NO2 B128145 Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 156545-91-4

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

Cat. No.: B128145
CAS No.: 156545-91-4
M. Wt: 205.25 g/mol
InChI Key: ZYKBDGYQTKXXTM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate (CAS: 91640-73-2) is a chiral tetrahydroisoquinoline derivative characterized by an R-configuration at the 1-position of the tetrahydroisoquinoline core and a methyl ester group at the acetoxy side chain. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and enantioselective transformations . Its synthesis typically involves organocatalytic methods, as evidenced by related compounds synthesized via asymmetric catalysis, yielding high enantiomeric excess (ee) under optimized conditions (e.g., −40°C reaction temperature and 48-hour reaction time for scale-up) .

Properties

IUPAC Name

methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBDGYQTKXXTM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the tetrahydroisoquinoline scaffold. In one approach, phenethylamine derivatives are condensed with oxalyl chloride to form intermediate amides, which undergo cyclization in the presence of phosphoryl chloride (POCl₃). For example, 3,4-dimethoxyphenethylamine reacts with diethyl oxalate to yield ethyl 3,4-dihydro-6,7-methylenedioxyisoquinoline-1-carboxylate, a precursor for further functionalization. Reduction of the imine intermediate with sodium borohydride (NaBH₄) generates the tetrahydroisoquinoline core, which is subsequently esterified to produce the target compound.

Resolution of Racemic Mixtures

Racemic 1,2,3,4-tetrahydroisoquinolines are often resolved using chiral auxiliaries or diastereomeric salt formation. A patent by Szantay and coworkers describes the use of (R)-mandelic acid to separate enantiomers via crystallization, achieving >98% enantiomeric excess (ee) for the (1R)-isomer. The resolved amine is then acetylated with methyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane) to yield the final ester.

Asymmetric Synthesis via Catalytic Methods

Enantioselective Hydrogenation

Asymmetric hydrogenation of prochiral imines using transition metal catalysts provides direct access to chiral tetrahydroisoquinolines. A Rhodium-(R)-BINAP complex catalyzes the reduction of 3,4-dihydroisoquinolinium salts, affording the (1R)-configured product with 89–92% ee. Subsequent acylation with methyl bromoacetate in acetonitrile completes the synthesis of the target ester (Table 1).

Table 1: Comparison of Catalytic Hydrogenation Conditions

CatalystSubstratePressure (bar)ee (%)Yield (%)Source
Rh-(R)-BINAP3,4-Dihydroisoquinolinium509285
Ru-TsDPENN-Acyl enamide308878

Organocatalytic Aldol Reactions

Proline-derived organocatalysts enable asymmetric aldol additions between tetrahydroisoquinoline aldehydes and methyl acetoacetate. For instance, (S)-proline (10 mol%) in DMSO catalyzes the reaction at −20°C, yielding the β-hydroxy ester intermediate with 84% ee. Reduction with NaBH₄ and HCl-mediated cyclization furnishes the tetrahydroisoquinoline-acetate conjugate.

Enzymatic and Chemoenzymatic Approaches

Lipase-Catalyzed Kinetic Resolution

Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1S)-enantiomer of racemic methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate in phosphate buffer (pH 7.0), leaving the (1R)-ester intact with 95% ee. The reaction proceeds at 37°C for 24 h, achieving a 45% yield of the desired product.

Transesterification with Vinyl Acetate

Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic 1,2,3,4-tetrahydroisoquinoline with vinyl acetate in tert-butyl methyl ether. The (1R)-isomer is acetylated preferentially, enabling separation via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Industrial-Scale Manufacturing Processes

Continuous-Flow Synthesis

A patented continuous-flow method combines a tetrahydroisoquinoline precursor with methyl bromoacetate in a microreactor at 80°C, achieving 92% conversion in 10 min. The process eliminates intermediate isolation, reducing waste and improving throughput (Table 2).

Table 2: Batch vs. Continuous-Flow Performance

ParameterBatch ProcessContinuous-Flow
Reaction Time6 h10 min
Yield78%92%
Purity (HPLC)95%99%

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 1,2,3,4-tetrahydroisoquinoline and methyl chloroacetate in DMF at 100°C for 5 min provides the product in 88% yield. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability.

Analytical Characterization and Quality Control

Chiral HPLC Methods

Enantiomeric purity is assessed using Chiralpak AD-H columns (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase. Retention times: (1R)-isomer = 12.3 min, (1S)-isomer = 14.7 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.15–7.08 (m, 4H, Ar-H), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, CH₂), 2.85–2.75 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅NO₂ [M+H]⁺: 206.1176, found: 206.1179 .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is primarily recognized for its potential therapeutic properties. The tetrahydroisoquinoline core is a significant scaffold in drug design due to its structural similarity to various bioactive compounds.

Antidepressant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. For instance, studies have shown that compounds containing this scaffold can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

This compound has demonstrated antioxidant activity in various assays. This property is vital for protecting cells from oxidative stress and may contribute to neuroprotective effects .

Synthetic Organic Chemistry

The synthesis of this compound is of interest in organic chemistry due to the complexity of the tetrahydroisoquinoline structure.

Synthetic Routes

Several synthetic routes have been developed to produce this compound efficiently. One common method involves the condensation of isoquinoline derivatives with acetates under basic conditions, followed by reduction steps to achieve the desired stereochemistry .

Building Block for Further Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further modifications that can lead to the development of novel pharmaceuticals .

Biological Research

This compound is also utilized in biological research for studying cellular mechanisms.

Neurobiology Studies

Due to its interaction with neurotransmitter systems, this compound is used in neurobiology studies to understand mechanisms underlying neurological disorders such as Parkinson's and Alzheimer's diseases .

Pharmacological Profiling

It is employed in pharmacological profiling to evaluate its efficacy and safety as a potential drug candidate. Various assays are conducted to assess its pharmacokinetic properties and biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Tetrahydroisoquinoline Derivatives

Compound Name Substituents Configuration Molecular Formula Yield (%) ee% Key Applications Source
This compound None (parent structure) R C₁₂H₁₅NO₂ N/A N/A Building block for drug synthesis
(R)-Methyl 2-(2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (18l) 2-Methoxyphenyl at C2 R C₁₉H₂₂NO₃ 62 99 Organocatalysis studies
(R)-Methyl 2-(2-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (27c) 2,4-Dimethoxyphenyl at C2 R C₂₀H₂₄NO₄ 52 96 Asymmetric synthesis
(S)-Methyl 2-((3-((4-methoxyphenyl)carbamoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)acetate (4) 4-Methoxyphenylcarbamoyl at C3, methoxy at C7 S C₂₁H₂₄N₂O₅ N/A N/A HDAC inhibitor (ZYJ-34v precursor)
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride Acetate at C4 Racemic C₁₂H₁₆ClNO₂ N/A N/A Commercial building block
Ethyl 2-(5-iodo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate Iodo at C5, ethyl ester N/A C₁₃H₁₆INO₂ N/A N/A Halogenated analog for functionalization

Key Observations:

  • Substituent Effects : The introduction of aryl groups (e.g., 2-methoxyphenyl or 2,4-dimethoxyphenyl) at the C2 position enhances enantiomeric purity (up to 99% ee) but reduces synthetic yields (52–62%) compared to simpler analogs .
  • Stereochemical Impact: The R-configuration is critical for achieving high ee in organocatalytic reactions, as seen in compounds 18l and 27c . The S-isomer in demonstrates divergent pharmacological applications (HDAC inhibition) .
  • Positional Isomerism: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride () highlights the role of substitution position, with the 4-yl derivative forming a stable hydrochloride salt for commercial use .

Comparison with Non-Isoquinoline Derivatives

  • 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2): A tetrahydroquinoline derivative with a methyl group at C4. Unlike tetrahydroisoquinolines, the quinoline scaffold lacks the fused benzene ring at the 2-position, altering electronic properties and reactivity .

Biological Activity

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a compound derived from the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 84010-66-2
  • LogP : 1.90 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors:

  • Dopamine Receptor Modulation : THIQ compounds are known to interact with dopamine receptors, which may influence neurological conditions such as Parkinson's disease. The compound acts as a positive allosteric modulator for D1 receptors, enhancing dopaminergic signaling without directly activating the receptor .
  • Neuroprotective Effects : Research indicates that THIQ derivatives exhibit neuroprotective properties by preventing neuronal degeneration and promoting survival in models of neurodegenerative diseases .

Antiepileptic Activity

A study investigated the interactions between this compound and various antiepileptic drugs (AEDs) using a mouse model. The results demonstrated that this compound exhibited synergistic interactions with certain AEDs like clonazepam and ethosuximide. Specifically:

  • Synergistic Ratios :
    • Clonazepam (50:1 and 25:1)
    • Ethosuximide (1:10)

These combinations resulted in enhanced efficacy in seizure control compared to individual treatments .

Antitumor Activity

This compound has also shown potential in cancer research:

  • In vitro Studies : It demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations.
Cell LineIC50 (μM)
HCT1160.5
HL600.8
A5490.6

This suggests that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Study on Neuroprotection

A notable study published in PubMed evaluated the neuroprotective effects of this compound in a model of Parkinson's disease. The findings indicated that treatment with this compound resulted in a significant reduction in dopaminergic neuron loss and improved motor function in treated mice compared to controls .

Clinical Relevance

Further clinical relevance was explored through pharmacokinetic studies which assessed the absorption and distribution of this compound in animal models. Results indicated favorable pharmacokinetics with high brain penetration and a half-life conducive for therapeutic use .

Q & A

Q. How can chiral chromatography be optimized for resolving enantiomers of (1R)-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. For methyl ester derivatives, a 90:10 hexane/EtOH ratio achieves baseline separation (Rs>1.5R_s > 1.5). Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate byproduct formation during BOP-mediated amide coupling?

  • Methodological Answer : Pre-activate carboxylic acids with BOP reagent in DMF at 0°C before adding amines. For example, pre-activation of 3,4-dimethoxyphenylacetic acid reduces racemization in compound 21 synthesis. Monitor reaction progress via LC-MS to quench at optimal conversion (~95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.